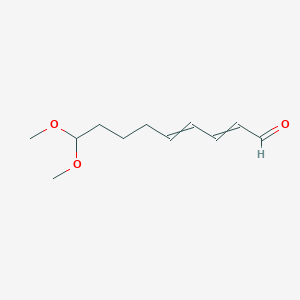
9,9-Dimethoxynona-2,4-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Dimethoxynona-2,4-dienal is an organic compound with the molecular formula C11H18O3 It is a type of dienal, which means it contains two double bonds in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethoxynona-2,4-dienal typically involves the use of acetylenes and acrolein. One common method is the palladium-catalyzed atom-economical synthesis of conjugated dienals from terminal acetylenes and acrolein . This method involves the catalytic isomerization of alkynes to produce the desired dienal compound.
Industrial Production Methods
the principles of green chemistry, such as waste prevention, atom efficiency, and the use of renewable raw materials, are often applied in the industrial synthesis of similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions
9,9-Dimethoxynona-2,4-dienal undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium (Pd) and platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
9,9-Dimethoxynona-2,4-dienal has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 9,9-Dimethoxynona-2,4-dienal involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of reactive intermediates that can interact with cellular components. The specific pathways involved depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 9,9-Dimethoxynona-2,4-dienal include:
2,4-Hexadienal: A dienal with a shorter carbon chain.
2,4-Decadienal: A dienal with a longer carbon chain.
2,4-Nonadienal: A dienal with a similar carbon chain length but different functional groups.
Uniqueness
This compound is unique due to its specific structure, which includes two methoxy groups at the 9th position. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other dienals .
Propriétés
Numéro CAS |
185139-22-4 |
|---|---|
Formule moléculaire |
C11H18O3 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
9,9-dimethoxynona-2,4-dienal |
InChI |
InChI=1S/C11H18O3/c1-13-11(14-2)9-7-5-3-4-6-8-10-12/h3-4,6,8,10-11H,5,7,9H2,1-2H3 |
Clé InChI |
BDKUMNQSPMMXTL-UHFFFAOYSA-N |
SMILES canonique |
COC(CCCC=CC=CC=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Bromophenoxy)phenyl]phosphonic dichloride](/img/structure/B14254723.png)
![4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine](/img/structure/B14254727.png)
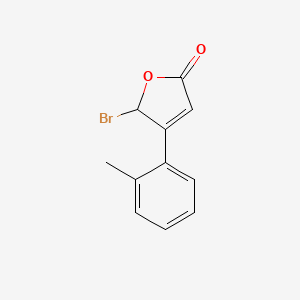
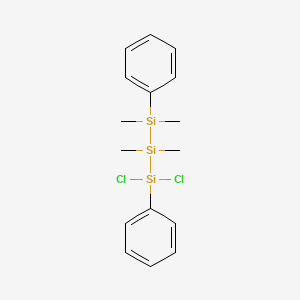
![Thiourea, N-(5-chloro-2-pyridinyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B14254740.png)
![Benzene, [3-(2-propenyl)-1-octynyl]-](/img/structure/B14254753.png)
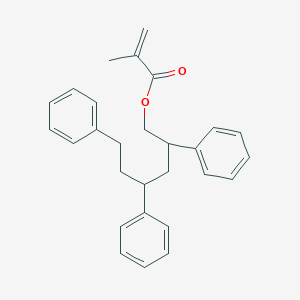
![7,8-dichloro-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B14254768.png)
![N-[(Pyridin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14254772.png)

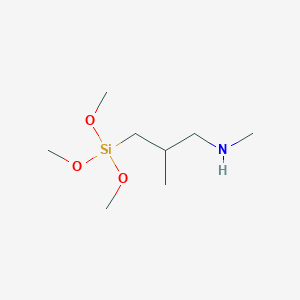


![4-Chloro-N-(4-chlorophenyl)-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14254797.png)
